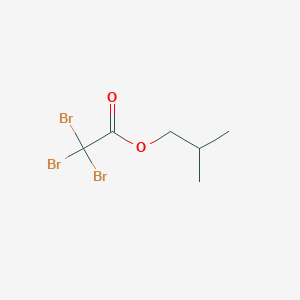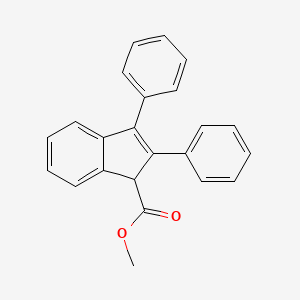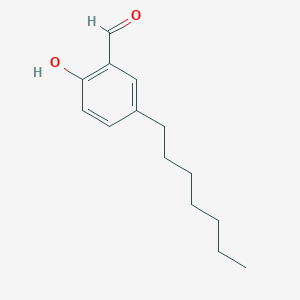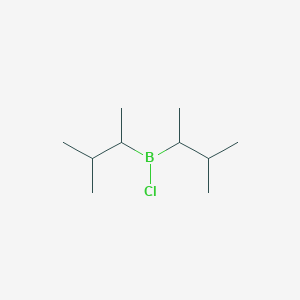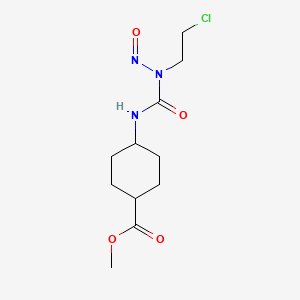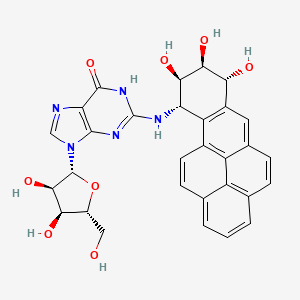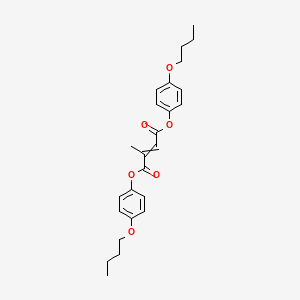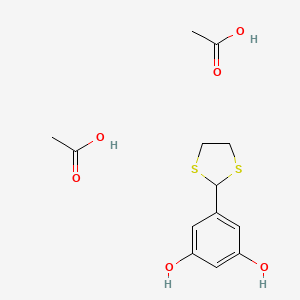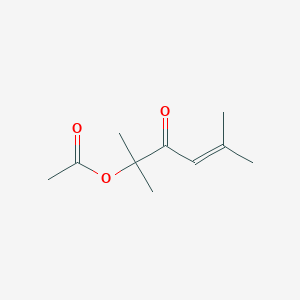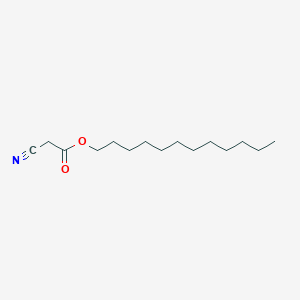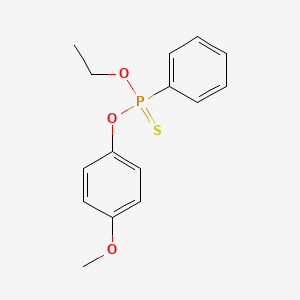![molecular formula C17H18N2O5 B14616129 N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide CAS No. 58841-21-7](/img/structure/B14616129.png)
N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group, a phenoxypropoxy group, and an acetamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2-nitro-4-chlorophenol with 2-phenoxypropyl bromide in the presence of a base to form the intermediate 2-nitro-4-(2-phenoxypropoxy)phenol. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxypropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxypropoxy derivatives.
Applications De Recherche Scientifique
N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxypropoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Nitro-phenyl)-2-phenoxy-acetamide
- N-(4-Methyl-2-nitro-phenyl)-2-phenoxy-acetamide
- N-(3-Nitro-phenyl)-2-(4-trifluoromethoxy-phenoxy)-acetamide
- 2-(4-Ethyl-phenoxy)-N-(4-methyl-3-nitro-phenyl)-acetamide
Uniqueness
The presence of both nitro and phenoxypropoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
58841-21-7 |
|---|---|
Formule moléculaire |
C17H18N2O5 |
Poids moléculaire |
330.33 g/mol |
Nom IUPAC |
N-[2-nitro-4-(2-phenoxypropoxy)phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O5/c1-12(24-14-6-4-3-5-7-14)11-23-15-8-9-16(18-13(2)20)17(10-15)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) |
Clé InChI |
CTNPQSQUPCDEMW-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-])OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


